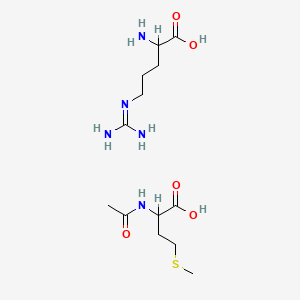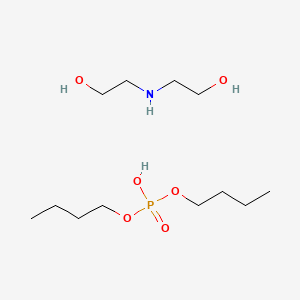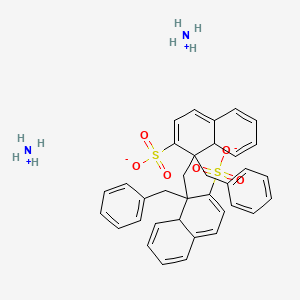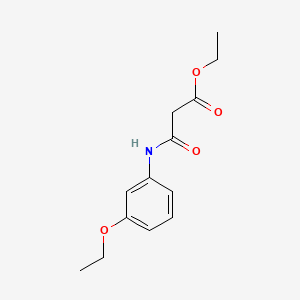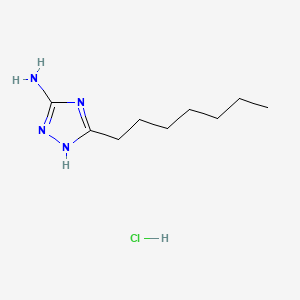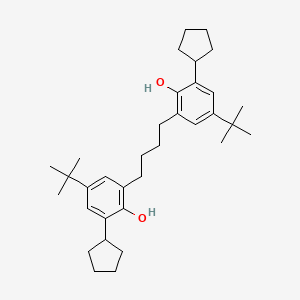
2,2'-Butylidenebis(4-(tert-butyl)-6-cyclopentyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 299-670-7, also known as bis(2-ethylhexyl) phthalate, is a widely used plasticizer. It is primarily used to make plastics, such as polyvinyl chloride, more flexible and durable. This compound is part of the European Inventory of Existing Commercial Chemical Substances, which lists chemicals that were on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures. The process involves heating the reactants to around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate involves continuous processes where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products. The final product is purified through vacuum distillation to achieve the required purity levels for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: This compound can be oxidized under strong conditions to form phthalic acid derivatives.
Substitution: Bis(2-ethylhexyl) phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl) phthalate has numerous applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a solvent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential health effects, including its role in the development of certain diseases.
Industry: Widely used in the production of flexible plastics, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which bis(2-ethylhexyl) phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It is known to act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This compound can bind to hormone receptors, altering the normal signaling pathways and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl phthalate: Another commonly used plasticizer with similar properties and applications.
Diisononyl phthalate: Used as a plasticizer with a slightly different chemical structure, providing different physical properties.
Diisodecyl phthalate: Another plasticizer with a longer alkyl chain, offering different flexibility and durability characteristics.
Uniqueness
Bis(2-ethylhexyl) phthalate is unique due to its widespread use and well-studied properties. It is one of the most commonly used plasticizers, making it a benchmark for comparing the performance and safety of other plasticizers.
Propiedades
Número CAS |
93893-78-8 |
|---|---|
Fórmula molecular |
C34H50O2 |
Peso molecular |
490.8 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[4-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)butyl]-6-cyclopentylphenol |
InChI |
InChI=1S/C34H50O2/c1-33(2,3)27-19-25(31(35)29(21-27)23-13-7-8-14-23)17-11-12-18-26-20-28(34(4,5)6)22-30(32(26)36)24-15-9-10-16-24/h19-24,35-36H,7-18H2,1-6H3 |
Clave InChI |
WPXJTJSIQODUIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C2CCCC2)O)CCCCC3=C(C(=CC(=C3)C(C)(C)C)C4CCCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


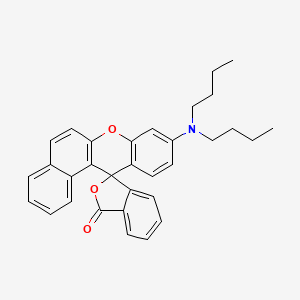
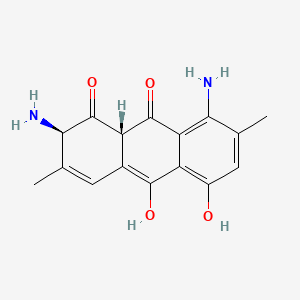

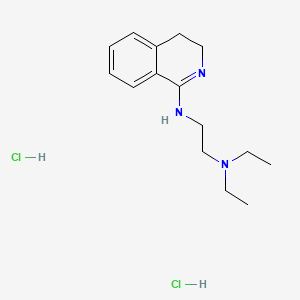

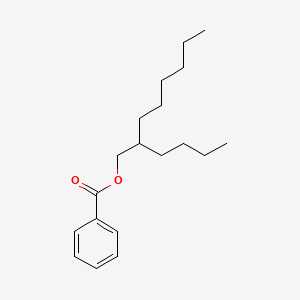
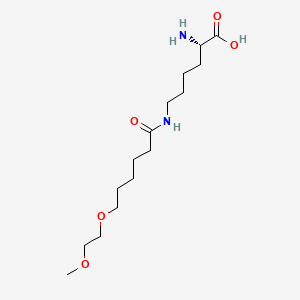
![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)
